molecular formula C12H20N2S B13313762 1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine

Cat. No.: B13313762
M. Wt: 224.37 g/mol
InChI Key: MXCREKMDPXKMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an ethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a pyrrolidine derivative under suitable conditions to form the final product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[1-(2-thienyl)ethyl]pyrrolidin-3-amine: Similar structure but with a different substitution pattern on the thiophene ring.

    1-methyl-N-[1-(3-thienyl)ethyl]pyrrolidin-3-amine: Another isomer with a different position of the methyl group on the thiophene ring.

    1-methyl-N-[1-(4-thienyl)ethyl]pyrrolidin-3-amine: Similar compound with the thiophene ring substituted at the 4-position.

Uniqueness

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methyl group on the thiophene ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H20N2S/c1-9-5-7-15-12(9)10(2)13-11-4-6-14(3)8-11/h5,7,10-11,13H,4,6,8H2,1-3H3

InChI Key

MXCREKMDPXKMMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC2CCN(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.